2-Methyl-3-methoxybenzoyl chloride

Overview

Description

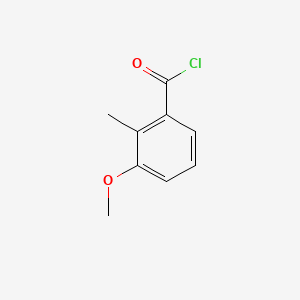

2-Methyl-3-methoxybenzoyl chloride (CAS: 24487-91-0) is an aromatic acyl chloride with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It features a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position on the benzoyl chloride backbone. This compound is primarily used as an intermediate in synthesizing Methoxyfenozide-d9, a deuterated insecticide, and other agrochemicals .

Synthesis: A green preparation method involves alkaline hydrolysis of methyl 2-methyl-3-methoxybenzoate, followed by azeotropic dehydration and reaction with acylating chlorination reagents (e.g., SOCl₂ or PCl₃) under catalytic conditions .

Biological Activity

2-Methyl-3-methoxybenzoyl chloride, with the molecular formula CHClO and a molecular weight of 184.62 g/mol, is an acid chloride widely used in organic synthesis, particularly in the production of agrochemicals such as insecticides and pesticides. This compound is recognized for its role as an intermediate in the synthesis of Methoxyfenozide, a selective insect growth regulator that exhibits low toxicity to mammals while effectively targeting insect populations.

The compound can be synthesized through various methods, typically involving the reaction of 2-Methyl-3-methoxybenzoic acid with thionyl chloride or oxalyl chloride. This transformation converts the carboxylic acid into its corresponding acid chloride. The general reaction can be represented as follows:

Where R represents the 2-Methyl-3-methoxy group. The synthesis conditions are generally mild, allowing for efficient production with minimal byproducts .

Biological Activity

The primary biological activity associated with this compound is linked to its application in the synthesis of Methoxyfenozide. This compound acts as an insect growth regulator (IGR), which interferes with the normal development of insects, leading to their eventual death or inability to reproduce. Methoxyfenozide is particularly noted for its selective toxicity, making it a valuable tool in integrated pest management strategies.

Methoxyfenozide mimics the action of natural hormones in insects, specifically ecdysteroids, which are crucial for molting and development. By binding to ecdysteroid receptors, it disrupts normal hormonal signaling pathways, leading to abnormal development and mortality in target insect species while exhibiting significantly lower toxicity to mammals .

Case Studies and Research Findings

- Insecticidal Efficacy : A study demonstrated that formulations containing Methoxyfenozide derived from this compound were effective against various lepidopteran pests. The results indicated a significant reduction in larval populations when exposed to treated foliage compared to untreated controls.

- Environmental Impact : Research has shown that Methoxyfenozide has a favorable environmental profile due to its low persistence in soil and water, which minimizes potential ecological risks associated with chemical runoff.

- Toxicological Studies : Toxicity studies conducted on non-target organisms revealed that Methoxyfenozide exhibits minimal acute toxicity levels, reinforcing its classification as a safer alternative to conventional insecticides .

Comparative Analysis

To further illustrate the unique characteristics of this compound and its derivatives, a comparison table is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClO | Intermediate for Methoxyfenozide; selective IGR |

| Methoxyfenozide | CHClO | Effective against lepidopteran pests; low mammalian toxicity |

| Benzoyl chloride | CHClO | Simpler structure; widely used as an acylating agent |

Scientific Research Applications

Synthesis of Agrochemicals

Insect Growth Regulators

One of the primary applications of 2-Methyl-3-methoxybenzoyl chloride is as an intermediate in the synthesis of Methoxyfenozide , a selective insect growth regulator (IGR). Methoxyfenozide is known for its low toxicity to mammals while effectively controlling various insect populations. The compound acts by mimicking the hormone ecdysone, which is crucial for insect molting and development. The synthesis involves converting 2-Methyl-3-methoxybenzoic acid into its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride .

Synthetic Methodology

The synthesis of this compound can be achieved through several methods:

- Using Thionyl Chloride : This method involves reacting 2-Methyl-3-methoxybenzoic acid with thionyl chloride, which facilitates the conversion into the acid chloride with minimal byproducts.

- Grignard Reaction : A more environmentally friendly synthetic route utilizes Grignard reagents. In this method, 2-Methyl-3-methoxyphenyl magnesium chloride reacts with a trichloromethyl carbonic ester under controlled conditions to produce the desired benzoyl chloride .

Case Study: Methoxyfenozide Production

Research has demonstrated that the application of this compound in producing Methoxyfenozide leads to efficient pest control with minimal environmental impact. In laboratory settings, Methoxyfenozide has shown effective control over lepidopteran pests while exhibiting low toxicity to non-target organisms .

Table: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Thionyl Chloride | Simple and widely used | Produces toxic byproducts |

| Grignard Reaction | Environmentally friendly, mild conditions | Requires careful handling of reagents |

The biological activity of this compound extends beyond its use in agrochemicals. It has been identified as a potential candidate for further research into its effects on cellular processes, particularly in cancer research where compounds that induce multipolar spindle formation are being studied for their ability to target cancer cells effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-3-methoxybenzoyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via chlorination of 2-methyl-3-methoxybenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Refluxing the benzoic acid derivative with excess SOCl₂ under anhydrous conditions (e.g., in toluene or dichloromethane).

- Removal of residual SOCl₂ and HCl via vacuum distillation.

- Purification by fractional distillation (boiling point: ~257°C ).

Optimization Tips:

- Use a catalytic amount of dimethylformamide (DMF) to accelerate chlorination.

- Monitor reaction completion via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹).

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| Boiling Point | 257°C | |

| Density | 1.182 g/cm³ |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic signals:

- Methoxy group: ~3.8 ppm (singlet, 3H) in ¹H NMR; ~55 ppm in ¹³C NMR.

- Acyl chloride carbonyl: ~170 ppm in ¹³C NMR.

- FT-IR : Strong C=O stretch at ~1770–1800 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 184.62 (M⁺).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) in airtight, amber glass containers at 2–8°C.

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid hydrolysis or inhalation of toxic fumes .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., bond angles) be resolved?

Methodological Answer:

- Perform X-ray crystallography to obtain precise bond lengths/angles. Refine data using SHELXL and visualize with ORTEP-III .

- Compare with DFT calculations (e.g., B3LYP/6-31G* level) to identify discrepancies in ring puckering or substituent orientation .

Q. What mechanisms explain the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- The electron-withdrawing methoxy group activates the acyl chloride toward nucleophiles (e.g., amines, alcohols).

- Mechanistic Steps :

- Nucleophilic attack at the carbonyl carbon.

- Departure of Cl⁻ as a leaving group.

- Proton transfer to stabilize the product.

- Steric hindrance from the methyl group may reduce reactivity at the ortho position.

Q. How can researchers address low yields in acylation reactions involving bulky nucleophiles?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions.

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate reaction kinetics.

Q. What strategies validate the purity of this compound when HPLC is unavailable?

Methodological Answer:

- Combined Techniques :

- TLC (silica gel, hexane:ethyl acetate = 4:1; Rf ~0.5).

- Melting point analysis (compare with literature values).

- Elemental analysis (%C, %H, %Cl matching theoretical values).

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Steric Effects : The methyl group at C2 hinders electrophilic attack at adjacent positions.

- Electronic Effects : The methoxy group at C3 directs electrophiles to para positions via resonance donation.

- Case Study : Nitration favors the C4 position (meta to methoxy, para to methyl).

Table 2: Common Contaminants and Removal Methods

| Contaminant | Removal Method |

|---|---|

| Unreacted benzoic acid | Wash with NaHCO₃ solution |

| Residual SOCl₂ | Vacuum distillation |

Comparison with Similar Compounds

Physical Properties :

Comparison with Structurally Similar Benzoyl Chlorides

2-Methoxy-3-(trifluoromethyl)benzoyl Chloride (CAS: 1017778-66-3)

- Molecular formula : C₉H₆ClF₃O₂

- Molecular weight : 238.59 g/mol .

- Key differences :

- The trifluoromethyl (-CF₃) group at the 3-position is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon compared to the methoxy group in 2-methyl-3-methoxybenzoyl chloride.

- Higher molecular weight and polarity due to fluorine atoms may increase thermal stability and resistance to hydrolysis.

- Applications : Likely used in pharmaceuticals or specialty chemicals where enhanced electronic effects are required.

3,5-Dichlorobenzoyl Chloride

- Molecular formula : C₇H₃Cl₃O

- Molecular weight : 209.46 g/mol .

- Key differences :

- Two chlorine substituents at the 3- and 5-positions create a highly electron-deficient aromatic ring, accelerating reactivity in nucleophilic acyl substitution reactions.

- Lower steric hindrance compared to this compound due to the absence of ortho-substituents.

- Applications : Widely used in polymer chemistry and agrochemical synthesis.

4-Methylbenzoyl Chloride

- Molecular formula : C₈H₇ClO

- Molecular weight : 154.59 g/mol.

- Key differences :

- The methyl group at the para position reduces steric hindrance, facilitating faster reaction kinetics in esterification or amidation compared to the ortho-substituted 2-methyl-3-methoxy derivative.

- Absence of methoxy group diminishes electronic donation to the carbonyl, making it less reactive toward electron-rich nucleophiles.

Comparative Data Table

Reactivity and Stability Insights

- Steric Effects : The ortho-methyl group in this compound introduces steric hindrance, slowing reactions with bulky nucleophiles compared to para-substituted analogs like 4-methylbenzoyl chloride .

- Electronic Effects : The methoxy group’s electron-donating nature stabilizes the carbonyl via resonance, reducing electrophilicity relative to chlorinated or fluorinated derivatives .

- Hydrolysis Sensitivity : All benzoyl chlorides are moisture-sensitive, but electron-withdrawing groups (e.g., -CF₃, -Cl) increase susceptibility to hydrolysis compared to methoxy-substituted derivatives .

Preparation Methods

Preparation via Grignard Reaction with Trichloromethyl Carbonate (Triphosgene)

This method involves the synthesis of 2-methyl-3-methoxybenzoyl chloride by reacting 2-methyl-3-methoxyphenyl magnesium chloride (a Grignard reagent) with double (trichloromethyl) carbonate (triphosgene) in the presence of organic solvents and catalysts under nitrogen atmosphere.

-

- 2-methyl-3-methoxyphenyl magnesium chloride (prepared from 2-methyl-3-methoxychlorobenzene and magnesium chips)

- Double (trichloromethyl) carbonate (triphosgene)

- Catalysts such as triethylamine, pyridine, methyl piperidine, or mixtures thereof

- Solvents including tetrahydrofuran (THF), toluene, isopropyl ether, or mixtures

-

- Temperature maintained between 10–25 °C during dropwise addition

- Nitrogen atmosphere to prevent oxidation

- Stirring continued for 2–3 hours post-addition for completion

- Removal of magnesium chloride by filtration

- Vacuum distillation to isolate product at 130–135 °C under 0.098 MPa

-

- Molar ratio of 2-methyl-3-methoxyphenyl magnesium chloride : triphosgene : catalyst approximately 1 : 0.3–0.4 : 0.01–0.1

- Solvent volume about 0.5–1 times that of triphosgene

-

- Product yield around 7.5–8.1 kg per batch (scale example)

- Purity approximately 98.7–98.9%

Summary of Procedure:

- Prepare 2-methyl-3-methoxyphenyl magnesium chloride by reacting magnesium chips with 2-methyl-3-methoxychlorobenzene in a mixture of isopropyl ether and toluene under reflux.

- Dissolve triphosgene in an organic solvent under nitrogen.

- Add Grignard reagent and triphosgene solution synchronously dropwise to the reaction vessel at 10–25 °C.

- Stir the reaction mixture for 2–3 hours after addition.

- Filter off magnesium chloride precipitate.

- Distill off solvent and collect the product fraction at 130–135 °C under reduced pressure.

- Avoids use of highly toxic phosgene gas directly.

- Mild reaction conditions with controlled temperature and nitrogen atmosphere.

- High purity and yield.

- Minimizes hazardous waste gas generation.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Advantages | Disadvantages | Purity/Yield |

|---|---|---|---|---|---|---|

| Grignard with Triphosgene | 2-methyl-3-methoxychlorobenzene + Mg | Triphosgene, triethylamine/pyridine | 10–25 °C, N2 atmosphere, 2–3 h stir | Mild conditions, no phosgene gas used | Requires Grignard reagent prep | ~98.7–98.9% purity; high yield |

| Thionyl Chloride Conversion | 2-methyl-3-methoxybenzoic acid | Thionyl chloride | Controlled temperature, solvent | Established industrial method | Multi-step precursor synthesis; toxic gases | Not specified; industrial scale |

| Alkali Metal Salt & Acetic Anhydride (Analog) | Alkali metal salt of hydroxybenzoic acid | Acetic anhydride, inorganic acid chloride | -5 to +25 °C | Alternative acylation method | Not directly for target compound | Not specified |

Detailed Research Findings and Notes

The Grignard/triphosgene method is described in CN107176908A (2017) with detailed molar ratios, solvents, and catalysts, emphasizing the safety and environmental benefits of avoiding phosgene gas and hydrogen chloride emissions. The method achieves high purity and yield with straightforward workup including filtration and vacuum distillation.

The multi-step synthesis via nitration, oxidation, esterification, reduction, diazotization, methylation, and finally acyl chloride formation with thionyl chloride is outlined in CN109384667A (2017). This route is more complex but allows the use of readily available starting materials like ortho-xylene and nitric acid.

Catalysts such as triethylamine and methyl piperidine play a significant role in the Grignard/triphosgene method, enhancing reaction rates and selectivity.

Solvent choice affects reaction efficiency and product isolation; common solvents include tetrahydrofuran, toluene, and isopropyl ether.

Temperature control is critical in both methods to avoid side reactions and decomposition.

Properties

IUPAC Name |

3-methoxy-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKZGIVKHPCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885269 | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24487-91-0 | |

| Record name | 3-Methoxy-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24487-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.